1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of benzoimidazothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a biphenyl group, an imidazo[2,1-b]thiazole core, and a piperidine carboxylic acid moiety, contributes to its distinctive chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the biphenyl group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of biphenyl and a halogenated imidazo[2,1-b]thiazole intermediate.
Attachment of the piperidine carboxylic acid moiety: This can be done through a nucleophilic substitution reaction where the piperidine derivative is introduced to the biphenyl-imidazo[2,1-b]thiazole intermediate.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where different nucleophiles can replace existing substituents.
Coupling Reactions:
Wissenschaftliche Forschungsanwendungen
1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-mycobacterial agent, showing significant activity against Mycobacterium tuberculosis.
Biological Research: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors and antimicrobial agents
Wirkmechanismus
The mechanism of action of 1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways in the bacteria. Molecular docking studies have revealed that the compound binds to the active site of the enzyme, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid include other benzoimidazothiazole derivatives, such as:
Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives: These compounds also exhibit significant biological activities and have been studied for their anti-mycobacterial properties.
Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been explored for various medicinal applications, including anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C28H25N3O2S |
---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
1-[[2-(4-phenylphenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C28H25N3O2S/c32-27(33)22-14-16-30(17-15-22)18-24-26(29-28-31(24)23-8-4-5-9-25(23)34-28)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-13,22H,14-18H2,(H,32,33) |
InChI-Schlüssel |
LSVNAGLUNSZNDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.